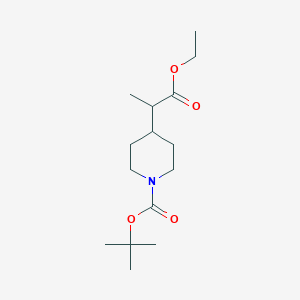
1-(3-Bromo-4-methylbenzyl)pyrrolidine
Descripción general
Descripción
1-(3-Bromo-4-methylbenzyl)pyrrolidine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol . It is a heterocyclic compound containing a pyrrolidine ring substituted with a 3-bromo-4-methylbenzyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 1-(3-Bromo-4-methylbenzyl)pyrrolidine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-(3-Bromo-4-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylbenzyl)pyrrolidine has several applications in scientific research:
Mecanismo De Acción
The pyrrolidine ring is known to interact with biological macromolecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways . The bromine and methyl substituents may also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
1-(3-Bromo-4-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-Chloro-4-methylbenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the difference in halogen atoms.
1-(3-Bromo-4-ethylbenzyl)pyrrolidine: Similar structure but with an ethyl group instead of a methyl group. The larger alkyl group may affect the compound’s steric properties and reactivity.
1-(3-Bromo-4-methylphenyl)pyrrolidine: Similar structure but without the benzyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-4-5-11(8-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPANSLZHFXREAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3-Methylbenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B3102005.png)










![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)

